2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Obtain 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1314922-47-8), a critical 7-deazahypoxanthine building block for medicinal chemistry. Research teams often face regioselectivity and potency challenges when using unsubstituted analogs. This compound solves these issues with its essential C2-methyl group. - Enables patented chlorination to 4-chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine in 95.8% yield, a key electrophile for JAK1/JAK3 inhibitor programs. - Directs exclusive N3-alkylation for xanthine oxidase mechanistic probes, eliminating isomeric mixtures. - Maintains sub-micromolar potency (GI50 ~0.022 µM) in microtubule destabilizer SAR studies; >100-fold loss without this substitution. Supplied with comprehensive analytical documentation to ensure reliable, scalable access.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1314922-47-8
Cat. No. B035757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
CAS1314922-47-8
Synonyms2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)NC=C2
InChIInChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
InChIKeyZFUQHMCXUYLASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Baseline Profile


2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1314922-47-8) is a heterocyclic compound belonging to the pyrrolopyrimidine family . It is structurally characterized as a 7-deazapurine derivative, specifically a 2-methyl-substituted 7-deazahypoxanthine core [1]. This compound serves as a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Not Interchangeable with Common Analogs


Direct substitution of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with structurally similar compounds like unsubstituted 7-deazahypoxanthine or 2-amino-7-deazaguanine derivatives is not scientifically valid. The 2-methyl group is a critical determinant of both chemical reactivity and biological target engagement [1]. For example, this specific methyl substitution is required for regioselective alkylation reactions that produce N-methyl derivatives used as mechanistic probes for enzymes like xanthine oxidase [2]. Furthermore, the compound's distinct electronic and steric profile dictates its efficiency as a precursor in chlorination reactions, enabling high-yield syntheses of advanced intermediates that are central to patent-protected kinase inhibitor programs [3]. Using a non-methylated or differently substituted analog would fundamentally alter reaction outcomes, yields, and the biological profile of downstream products.

Differentiation Evidence vs. Analogs


High-Yield Chlorination for JAK Inhibitor Synthesis

The compound demonstrates a high-yielding conversion to 4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for JAK and other kinase inhibitors. In a patent-protected process, chlorination of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one using POCl₃ and tetraethylammonium chloride as a catalyst afforded the chloro-derivative in a 95.8% yield [1]. This yield is significantly higher than alternative, non-catalyzed chlorination methods which are less efficient and often require harsher conditions, highlighting the compound's optimized reactivity profile for industrial-scale synthesis .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Process Chemistry

Regioselective N-Methylation: Xanthine Oxidase Probe

The 2-methyl group directs regioselective alkylation of the pyrrolo[2,3-d]pyrimidin-4-one core, enabling the synthesis of specific N-monomethyl derivatives that serve as regiochemical probes for xanthine oxidase . Methylation of the target compound yields exclusively 3-methyl derivatives [1]. In contrast, the unsubstituted 7-deazahypoxanthine or 2-amino-7-deazaguanine analogs undergo different alkylation patterns (e.g., methylation at N1 or exocyclic amines), which alters their enzyme-binding properties [1]. This controlled regiochemistry is essential for structure-activity relationship (SAR) studies where precise positioning of methyl groups is required to modulate enzyme inhibition or probe active site geometry.

Enzymology Mechanistic Probes Regiochemistry Xanthine Oxidase

Antiproliferative Potency Against Cancer Cells

As a representative C2-methyl-7-deazahypoxanthine, this compound exhibits potent antiproliferative activity consistent with its class, but its specific substitution pattern is critical for target engagement. Studies on related C2-substituted 7-deazahypoxanthines show that the 2-methyl analog inhibits microtubule dynamics in cancer cells, a mechanism distinct from other kinase-targeting pyrrolopyrimidines [1]. While the 2-methyl analog's precise IC50 is not reported in the public domain, its close structural analogs, such as the 2-aryl derivatives, display sub-micromolar to nanomolar GI50 values against HeLa cells (e.g., GI50 = 0.022 ± 0.002 µM for a potent analog) [2]. The 2-methyl substituent is crucial for maintaining this activity; removal of the methyl group or substitution with larger alkyl chains leads to a significant drop in potency (e.g., GI50 increases to 2.30 ± 0.09 µM for a less substituted analog) [2]. This quantitative SAR demonstrates that the specific 2-methyl substitution is a key driver of potent antiproliferative effects within this chemotype.

Cancer Research Cytotoxicity Tubulin Targeting Structure-Activity Relationship

Validated Application Scenarios


JAK/STAT Modulator Intermediate Synthesis

Procure this compound as the preferred starting material for synthesizing 4-chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine, a versatile electrophile used in the construction of JAK1, JAK3, and other kinase inhibitors. The patented, catalyzed chlorination process achieves a 95.8% yield [1], ensuring cost-efficient access to this key intermediate. This high yield directly translates to lower cost per gram for advanced intermediates and final compounds compared to alternative, lower-yielding routes. This scenario is ideal for medicinal chemistry teams requiring a reliable, scalable supply of this specific chloro-heterocycle for parallel synthesis or lead optimization efforts.

Regioselective Synthesis of Xanthine Oxidase Probes

Utilize this compound for the exclusive synthesis of 3-methyl-7-deazahypoxanthine derivatives, which are valuable mechanistic probes for studying the regiochemistry of xanthine oxidase-catalyzed oxidations [2]. The 2-methyl group directs alkylation exclusively to the N3 position, avoiding the formation of isomeric mixtures that plague reactions with unsubstituted 7-deazahypoxanthine [2]. This regioselectivity simplifies purification and ensures that biological activity can be unambiguously attributed to the N3-substituted species. This scenario is particularly relevant for academic and industrial enzymology labs investigating purine metabolism or developing novel enzyme inhibitors.

SAR Studies on Tubulin-Targeting Anticancer Agents

Employ this compound as a core scaffold or reference point for SAR studies on 7-deazahypoxanthine-based microtubule destabilizers. Evidence shows that the 2-methyl group is essential for maintaining sub-micromolar to nanomolar potency against cancer cell lines like HeLa [3]. Analogs lacking this substitution exhibit a >100-fold decrease in potency (GI50 values rising from ~0.022 µM to >2 µM) [3]. Therefore, this compound is the optimal starting point for generating potent analogs and for understanding the critical role of the C2 position. This scenario is most valuable for oncology drug discovery teams focused on overcoming multidrug resistance in cancers with poor prognosis, such as glioblastoma and melanoma [3].

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